Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate
Description
Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a versatile chemical compound with a unique structure that includes a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties and potential biological activities.
Properties
IUPAC Name |
methyl 2-methyl-3-(3-morpholin-4-ylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(12(15)16-2)10-13-4-3-5-14-6-8-17-9-7-14/h11,13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFICPSRCUWLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN1CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with 3-(morpholin-4-yl)propylamine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield primary or secondary amines.
Scientific Research Applications
Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate exerts its effects involves interaction with specific molecular targets. The morpholine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of inflammatory mediators and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-{[3-(piperidin-4-yl)propyl]amino}propanoate
- Methyl 2-methyl-3-{[3-(pyrrolidin-4-yl)propyl]amino}propanoate
Uniqueness
Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Biological Activity
Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The morpholine moiety enhances the compound's solubility and bioavailability, facilitating its action in biological systems.
- Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The IC50 values for these compounds ranged from 1.48 µM to 68.9 µM, indicating significant antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 4b | A549 | 1.48 |
| Compound 15a | NCI-H23 | 0.49 |
| Staurosporine | A549 | 1.52 |
Case Studies
-
Anticancer Activity Assessment:
A study evaluated the effects of morpholine-containing compounds on lung cancer cell lines. The results indicated that modifications to the morpholine structure significantly enhanced cytotoxicity, with certain derivatives demonstrating superior activity compared to established chemotherapeutics . -
Drug Delivery Applications:
Research has investigated the use of this compound as a drug delivery agent due to its favorable pharmacokinetic properties. The morpholine ring improves solubility and facilitates cellular uptake, making it a promising candidate for delivering therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
